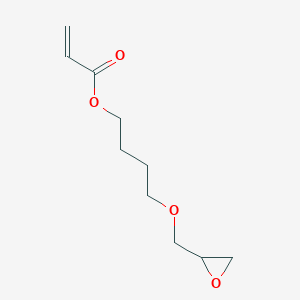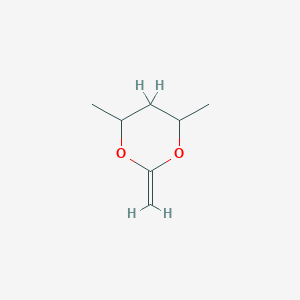
4,6-Dimethyl-2-methylidene-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-methylidene-1,3-dioxane, also known as MMD, is a cyclic ether that has been widely studied for its potential applications in various fields of research. This molecule has a unique structure that makes it an interesting subject for investigation, as it has been found to exhibit a variety of biological and chemical properties.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-methylidene-1,3-dioxane is not well understood, but it is believed to be due to its unique structure. 4,6-Dimethyl-2-methylidene-1,3-dioxane has a cyclic structure that makes it highly reactive, and it is believed to interact with a variety of biological molecules through a variety of mechanisms.
Effets Biochimiques Et Physiologiques
4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it has also been found to exhibit anti-tumor activity. Additionally, 4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to have a positive effect on the immune system, and it has been shown to enhance the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,6-Dimethyl-2-methylidene-1,3-dioxane in lab experiments is its versatility. 4,6-Dimethyl-2-methylidene-1,3-dioxane can be used to create a wide range of compounds with unique properties, making it a valuable tool for researchers. However, one limitation of using 4,6-Dimethyl-2-methylidene-1,3-dioxane is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Orientations Futures
There are a number of future directions for research involving 4,6-Dimethyl-2-methylidene-1,3-dioxane. One area of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane as a building block for the synthesis of novel organic compounds with unique properties. Another area of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane in drug discovery, as it has been found to exhibit a variety of biological activities. Additionally, there is a growing interest in the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane in the development of new materials, such as polymers and coatings.
Méthodes De Synthèse
The synthesis of 4,6-Dimethyl-2-methylidene-1,3-dioxane can be achieved through a variety of methods, including the reaction of 2,4-pentanedione with formaldehyde in the presence of a base catalyst. Another method involves the reaction of dimethyl acetal with acetaldehyde in the presence of a Lewis acid catalyst. Both of these methods have been found to be effective in producing high yields of 4,6-Dimethyl-2-methylidene-1,3-dioxane.
Applications De Recherche Scientifique
4,6-Dimethyl-2-methylidene-1,3-dioxane has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane as a building block for the synthesis of novel organic compounds. 4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to be a versatile building block that can be used to create a wide range of compounds with unique properties.
Propriétés
Numéro CAS |
113406-51-2 |
|---|---|
Nom du produit |
4,6-Dimethyl-2-methylidene-1,3-dioxane |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4,6-dimethyl-2-methylidene-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(2)9-7(3)8-5/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SYKSRBWOTOSLBT-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(=C)O1)C |
SMILES canonique |
CC1CC(OC(=C)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



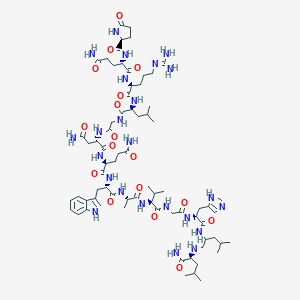
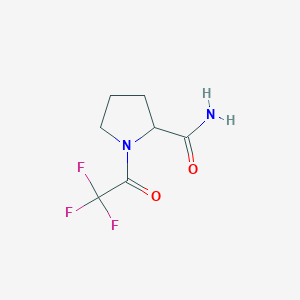
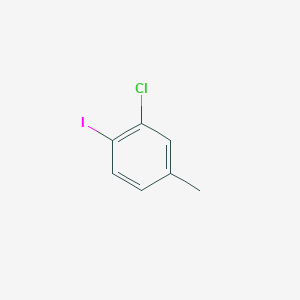
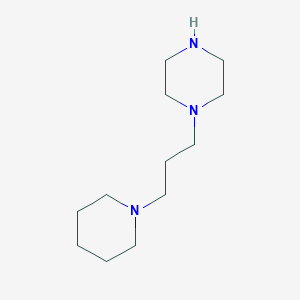
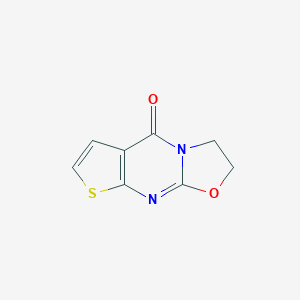
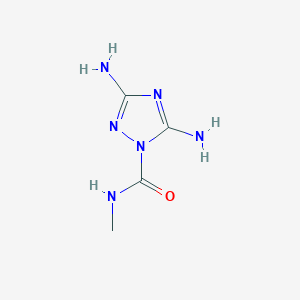
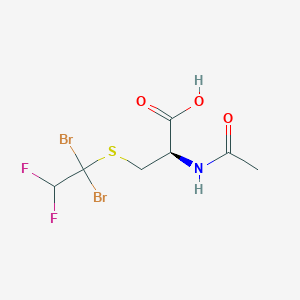
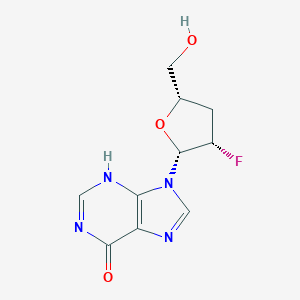
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
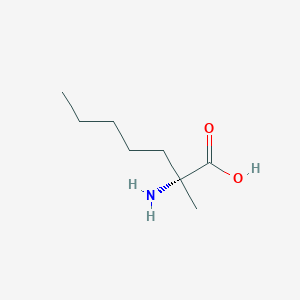
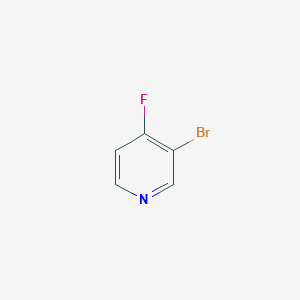
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
